N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide
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Overview
Description
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under various conditions. One effective method involves using water as a solvent under microwave irradiation, which yields 2-phenylimidazo[1,2-a]pyridine in high yield . Another approach involves the use of toluene and mild, metal-free conditions promoted by iodine and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions: N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology and Medicine: N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide has shown potential in biological studies, particularly in the development of anticancer agents. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound’s imidazo[1,2-a]pyridine moiety allows it to form hydrogen bonds and π-π stacking interactions with amino acid residues in proteins . These interactions can inhibit the activity of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- 2-methylimidazo[1,2-a]pyridine
Comparison: N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-17-7-6-14-26-16-21(25-23(17)26)19-10-5-11-20(15-19)24-22(27)13-12-18-8-3-2-4-9-18/h2-11,14-16H,12-13H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQVZIVJJKCTJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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